molecular formula C12H24N2O2 B14779951 Tert-butyl 2-ethyl-5-methylpiperazine-1-carboxylate

Tert-butyl 2-ethyl-5-methylpiperazine-1-carboxylate

Cat. No.: B14779951
M. Wt: 228.33 g/mol
InChI Key: PDQANZVZHPLKDA-UHFFFAOYSA-N
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Description

Tert-butyl 2-ethyl-5-methylpiperazine-1-carboxylate is a piperazine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group at the 1-position, with ethyl and methyl substituents at the 2- and 5-positions of the piperazine ring, respectively. Its molecular formula is C₁₂H₂₄N₂O₂, with a molecular weight of 228.33 g/mol . This compound is listed in rare chemical catalogs as a high-value research chemical, priced at $5,000 per 0.1 g, reflecting its specialized applications in medicinal chemistry and drug discovery .

Piperazine derivatives like this are often used as intermediates in synthesizing pharmacologically active molecules due to their ability to modulate solubility, bioavailability, and target binding.

Properties

Molecular Formula

C12H24N2O2

Molecular Weight

228.33 g/mol

IUPAC Name

tert-butyl 2-ethyl-5-methylpiperazine-1-carboxylate

InChI

InChI=1S/C12H24N2O2/c1-6-10-7-13-9(2)8-14(10)11(15)16-12(3,4)5/h9-10,13H,6-8H2,1-5H3

InChI Key

PDQANZVZHPLKDA-UHFFFAOYSA-N

Canonical SMILES

CCC1CNC(CN1C(=O)OC(C)(C)C)C

Origin of Product

United States

Chemical Reactions Analysis

Tert-butyl 2-ethyl-5-methylpiperazine-1-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Tert-butyl 2-ethyl-5-methylpiperazine-1-carboxylate is a piperazine derivative with potential applications as an intermediate in medicine . Piperazines and their derivatives are widely recognized as valuable structural motifs in medicinal chemistry, often exhibiting a broad spectrum of biological activities .

No specific applications of this compound were found in the provided search results. However, the search results do provide information about the use of related compounds:

  • N-tert-butyl-2-pyrazinecarboxamide and N-tert-butyl-2-piperazinecarboxamide These compounds are useful as intermediates in the synthesis of medicines. N-tert-butyl-2-piperazinecarboxamide can be obtained through the hydrogenation of N-tert-butyl-2-pyrazinecarboxamide . A process for preparing N-tert-butyl-2-pyrazinecarboxamide involves reacting cyanopyrazine with tert-butyl alcohol in the presence of sulfuric acid .
  • Triaminopyrimidines (TAPs) Research indicates that TAPs, a novel antimalarial series, have the potential for a long half-life in humans and demonstrate potent activity against clinical strains resistant to known antimalarial drugs. TAPs rapidly kill Pf parasites, and spontaneous resistance to this chemical class is rare under in vitro conditions .
  • (R)-tert-Butyl 2-methylpiperazine-1-carboxylate: This compound information can be found at Ambeed .
  • Piperazine Carbamates: Research has been done characterizing tunable piperidine and piperazine carbamates .

Mechanism of Action

The mechanism of action of tert-butyl 2-ethyl-5-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to target proteins or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Comparison

The structural diversity among tert-butyl piperazine carboxylates lies in their substituent patterns, which influence their physicochemical properties and applications. Key examples include:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Structural Features
Tert-butyl 2-ethyl-5-methylpiperazine-1-carboxylate C₁₂H₂₄N₂O₂ 228.33 2-ethyl, 5-methyl Branched alkyl groups enhance lipophilicity
Tert-butyl 4-(6-(methoxycarbonyl)-4-methylpyridin-3-yl)piperazine-1-carboxylate C₁₇H₂₄N₃O₄ 334.40 4-(pyridinyl-methoxycarbonyl) Aromatic pyridine moiety for π-π stacking
Tert-butyl 4-[5-fluoro-3-(1,3-thiazol-4-yl)pyridin-2-yl]piperazine-1-carboxylate C₁₇H₂₁FN₄O₂S 364.44 4-(fluoro-thiazolyl-pyridinyl) Heterocyclic groups for target specificity
Tert-butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate C₁₇H₂₄N₅O₂ 330.41 3-(triazolyl-phenyl) Triazole moiety for hydrogen bonding

Key Observations :

  • Lipophilicity : The target compound’s ethyl and methyl substituents increase its lipophilicity compared to analogs with aromatic or heterocyclic groups .
  • Bioactivity : Pyridinyl () and thiazolyl () substituents are common in kinase inhibitors, whereas triazole groups () enhance metabolic stability .

Biological Activity

Tert-butyl 2-ethyl-5-methylpiperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in drug development.

Chemical Structure and Properties

This compound features a piperazine ring, which is a common motif in many bioactive compounds. The presence of the tert-butyl group enhances lipophilicity, aiding in membrane permeability. Its molecular formula is C13H24N2O2C_{13}H_{24}N_2O_2, with a molecular weight of approximately 240.35 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Lipophilicity : The tert-butyl group increases the compound's ability to cross cell membranes, allowing it to interact with intracellular targets effectively.
  • Hydrogen Bonding : The piperazine ring can form hydrogen bonds with biological macromolecules, influencing their function and activity.

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits promising antimicrobial and anticancer activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may inhibit the growth of certain bacterial strains, although specific data on minimum inhibitory concentrations (MICs) is limited.
  • Anticancer Activity : The compound has been evaluated for its potential to inhibit cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in various cancer cell lines, although detailed IC50 values are still under investigation .

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

  • Study on Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that derivatives of piperazine, including this compound, showed significant inhibition against cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The mechanism was linked to cell cycle arrest and induction of apoptosis .
  • Antimicrobial Evaluation : Another study evaluated the antimicrobial effects against Gram-positive and Gram-negative bacteria. Results indicated moderate activity, warranting further exploration into structure-activity relationships to enhance efficacy .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds can be insightful:

Compound NameMolecular FormulaKey Features
Tert-butyl 2-methylpiperazine-1-carboxylateC_{11}H_{22}N_2O_2Similar piperazine structure; variations in substituents may affect activity
Tert-butyl 5-methylpiperazine-1-carboxylateC_{11}H_{22}N_2O_2Structural differences may influence pharmacokinetics and dynamics
Ethyl 2-amino-4-tert-butyl-1,3-thiazoleC_{10}H_{14}N_2OSDifferent scaffold but potential for similar biological activities

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